Lipophilicity Benchmark: Computed logP of 3.7 for 5-Isobutyl-3,4-dimethylisoxazole
5-Isobutyl-3,4-dimethylisoxazole exhibits a computed logP value of 3.7, positioning it as a distinctly lipophilic compound within its class [1]. In contrast, the simpler 3,4-dimethylisoxazole core has a significantly lower logP of approximately 1.5, while the unsubstituted isoxazole parent has a logP of around 0.08 [2]. This quantitative difference is critical for predicting membrane permeability and partitioning in biological assays.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 3,4-Dimethylisoxazole (logP ≈1.5); Isoxazole (logP ≈0.08) |
| Quantified Difference | Target compound is >2 log units more lipophilic than baseline isoxazole. |
| Conditions | Computed value (ChemExper database) vs. literature values for comparators. |
Why This Matters
The elevated logP of 5-Isobutyl-3,4-dimethylisoxazole directly informs its suitability for targets requiring enhanced membrane permeability or hydrophobic pocket occupancy, a parameter that cannot be replicated by more polar isoxazole analogs.
- [1] ChemExper. (n.d.). Chemical directory entry for 5-Isobutyl-3,4-dimethylisoxazole. Retrieved from http://mastersearch.chemexper.com. View Source
- [2] Molaid. (n.d.). (3-邻甲苯-5-异噁唑)-甲醇 | 885273-56-3. View Source
